molecular formula C4H8F3N B1312740 1,1,1-Trifluoro-2-methylpropan-2-amine CAS No. 812-18-0

1,1,1-Trifluoro-2-methylpropan-2-amine

Cat. No. B1312740
CAS RN: 812-18-0
M. Wt: 127.11 g/mol
InChI Key: YFBWGBFWVFEGEZ-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-2-methylpropan-2-amine” is a chemical compound with the molecular formula C4H9ClF3N . It is also known as 1,1,1-Trifluoro-2-Methyl- . It is used in the preparation of peptides as NS3-serine protease inhibitors of hepatitis C virus .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-2-methylpropan-2-amine” consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom . The InChI Key is CHLSBKZIORHVOJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1,1,1-Trifluoro-2-methylpropan-2-amine” is a powder at room temperature . Its molecular weight is 163.57 . The compound has a boiling point of - .

Scientific Research Applications

Chemical Building Block

“1,1,1-Trifluoro-2-methylpropan-2-amine” is used as a chemical building block . This means it can be used in the synthesis of a wide range of other chemical compounds, contributing to the diversity and complexity of chemical reactions.

Intermediate in Synthetic Chemistry

This compound serves as an intermediate in synthetic chemistry . It can be used in the production of other compounds, such as fluorinated alkanes .

Solvent in Organic Synthesis

“1,1,1-Trifluoro-2-methylpropan-2-amine” can be used as a solvent in organic synthesis reactions . Its unique properties may influence the course of the reaction, affecting the yield and selectivity of the products.

Reactant in Pharmaceutical Industry

In the pharmaceutical industry, this compound can be used as a reactant . It can participate in various chemical reactions to produce pharmaceutical drugs.

Solvent or Additive in Pesticide Industry

This compound can also be used as a solvent or additive in the pesticide industry . It can help improve the effectiveness of pesticides by enhancing their solubility, stability, or other properties.

Thermophysical Property Research

“1,1,1-Trifluoro-2-methylpropan-2-amine” is a subject of interest in thermophysical property research . Its properties such as boiling temperature, critical temperature, and density are critically evaluated , which can provide valuable data for various scientific and industrial applications.

Safety and Hazards

The compound is classified as dangerous with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,1,1-trifluoro-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-3(2,8)4(5,6)7/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBWGBFWVFEGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460801
Record name 1,1,1-trifluoro-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-methylpropan-2-amine

CAS RN

812-18-0
Record name 1,1,1-trifluoro-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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